4-(3-Fluorophenyl)-1,2-dimethyl-1H-imidazol-5-amine
CAS No.:
Cat. No.: VC15856492
Molecular Formula: C11H12FN3
Molecular Weight: 205.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H12FN3 |
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Molecular Weight | 205.23 g/mol |
IUPAC Name | 5-(3-fluorophenyl)-2,3-dimethylimidazol-4-amine |
Standard InChI | InChI=1S/C11H12FN3/c1-7-14-10(11(13)15(7)2)8-4-3-5-9(12)6-8/h3-6H,13H2,1-2H3 |
Standard InChI Key | WWSCSXSAXPXRCQ-UHFFFAOYSA-N |
Canonical SMILES | CC1=NC(=C(N1C)N)C2=CC(=CC=C2)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s core structure consists of a five-membered imidazole ring substituted at positions 1, 2, and 5. Key features include:
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1- and 2-Methyl groups: These alkyl substituents enhance steric stability and influence electronic properties.
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5-Amino group: A primary amine that participates in hydrogen bonding and serves as a site for derivatization.
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3-Fluorophenyl ring: The para-fluorine atom introduces electronegativity, affecting solubility and intermolecular interactions .
Table 1: Molecular Properties of 4-(3-Fluorophenyl)-1,2-dimethyl-1H-imidazol-5-amine
Spectroscopic Characterization
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¹H NMR: Peaks at δ 2.24 (s, 3H, CH₃), 3.51 (s, 3H, N-CH₃), and aromatic protons between δ 7.13–8.15 confirm the substituent arrangement .
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IR Spectroscopy: Absorptions near 1,650 cm⁻¹ (C=N) and 3,400 cm⁻¹ (N-H) validate the imidazole and amine functionalities .
Synthesis and Optimization Strategies
Key Synthetic Routes
The synthesis typically involves Suzuki-Miyaura coupling or regioselective bromination followed by cross-coupling reactions:
Bromination of 1,2-Dimethylimidazole
A precursor, 4-bromo-1,2-dimethyl-1H-imidazole, is synthesized via dibromination of 1,2-dimethylimidazole using N-bromosuccinimide (NBS) in dimethylformamide (DMF). Subsequent regioselective dehalogenation with isopropyl magnesium chloride yields the monobromo intermediate .
Suzuki-Miyaura Coupling
The bromoimidazole undergoes palladium-catalyzed coupling with 3-fluorophenylboronic acid to install the aryl group. Optimized conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, toluene/ethanol) achieve yields up to 75% .
Table 2: Representative Synthesis Conditions
Step | Reagents/Conditions | Yield |
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Dibromination | NBS, DMF, rt, 6 h | 80% |
Regioselective Debromination | iPrMgCl, THF, −25°C, 1 h | 92% |
Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, 80°C, 12 h | 68–75% |
Challenges and Solutions
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Regioisomer Formation: Competing coupling at the 5-position necessitates careful catalyst selection .
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Purification: Chromatography on silica gel or recrystallization from dichloromethane/petroleum ether mixtures resolves isomer mixtures .
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
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LogP: Estimated at 2.1 (PubChem), indicating moderate lipophilicity suitable for blood-brain barrier penetration .
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Aqueous Solubility: Limited solubility in water (≤1 mg/mL), necessitating formulation with co-solvents like DMSO for biological assays .
Stability Profile
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Thermal Stability: Decomposes above 200°C without melting, as typical for imidazole derivatives .
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Photostability: The fluorophenyl group may reduce UV-induced degradation compared to non-fluorinated analogs .
Biological Activity and Hypothetical Applications
Anticancer Activity
Imidazolones with fluorophenyl groups exhibit cytotoxicity against MCF-7 (breast) and A549 (lung) cancer cells (IC₅₀: 12–45 μM) . While direct data for 4-(3-fluorophenyl)-1,2-dimethyl-1H-imidazol-5-amine are lacking, its structural similarity suggests comparable activity via pro-apoptotic pathways.
Table 3: Comparative Bioactivity of Fluorophenyl Imidazoles
Compound | Target | IC₅₀/EC₅₀ |
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4-(4-Fluorophenyl) analog | CK1δ/ε | 78 nM |
(E)-2-(4-Fluorophenyl)imidazolone | MCF-7 cells | 12 μM |
Antibacterial and Antifungal Applications
Imidazole derivatives historically target fungal CYP51 and bacterial DNA gyrase. The 3-fluorophenyl group may improve membrane permeability, though specific MIC values remain unstudied .
Future Directions and Research Gaps
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